2-Ethyl-6-methoxy-3-methylquinoline
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Overview
Description
2-Ethyl-6-methoxy-3-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science. The compound’s structure consists of a quinoline core with ethyl, methoxy, and methyl substituents at positions 2, 6, and 3, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient synthetic methodologies for preparing 2-ethyl-6-methoxy-3-methylquinoline involves the reaction of aniline and propionaldehyde under microwave irradiation using Nafion® NR50 as an acidic catalyst. This environmentally friendly method provides good to excellent yields .
Industrial Production Methods: Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Friedländer synthesis, Skraup synthesis, and Doebner-Miller reaction. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methoxy-3-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-6-methoxy-3-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug discovery, particularly in the development of antimalarial and antiviral agents.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-ethyl-6-methoxy-3-methylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s quinoline core allows it to intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
- 2-Methyl-6-methoxyquinoline
- 2-Ethyl-3-methylquinoline
- 6-Methoxyquinoline
Comparison: 2-Ethyl-6-methoxy-3-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
72406-58-7 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-ethyl-6-methoxy-3-methylquinoline |
InChI |
InChI=1S/C13H15NO/c1-4-12-9(2)7-10-8-11(15-3)5-6-13(10)14-12/h5-8H,4H2,1-3H3 |
InChI Key |
BYJABVCALPBAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1C)C=C(C=C2)OC |
Origin of Product |
United States |
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